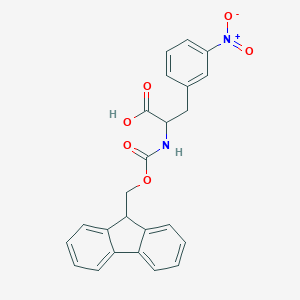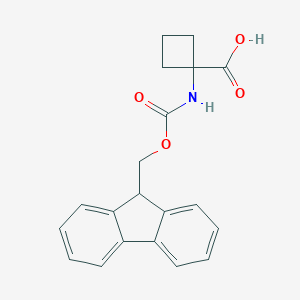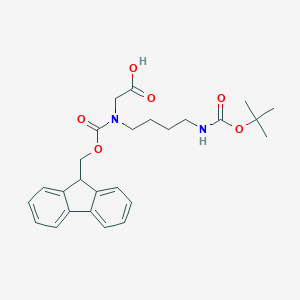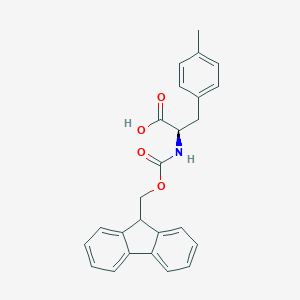
Fmoc-L-3-Nitrophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-3-Nitrophenylalanine is a compound with the molecular formula C24H20N2O6 . It is also known by other synonyms such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid .
Synthesis Analysis
Fmoc-L-3-Nitrophenylalanine is likely synthesized using Fmoc-based peptide synthesis . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular weight of Fmoc-L-3-Nitrophenylalanine is 432.4 g/mol . Its IUPAC name is (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)-3- (3-nitrophenyl)propanoic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .
Physical And Chemical Properties Analysis
Fmoc-L-3-Nitrophenylalanine has a molecular weight of 432.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 7 . The exact mass is 432.13213636 g/mol .
科学的研究の応用
1. Self-Assembly and Hydrogel Formation
- Application Summary: Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been studied for their ability to self-assemble and form hydrogel materials in aqueous media . These materials can form supramolecular nanostructures and three-dimensional networks .
- Methods of Application: The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results or Outcomes: The study found that the self-assembly of these Fmoc-dipeptides could lead to the fabrication of various biofunctional materials .
2. Formulation of Biocompatible Hydrogels
- Application Summary: Short and ultra-short peptides, including Fmoc-FF dipeptide, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .
- Methods of Application: The behavior of Fmoc-FF dipeptide is currently studied because the final material obtained is deeply dependent on the preparation method .
- Results or Outcomes: Different strategies adopted for the Fmoc-FF HG preparation have shown changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
3. Solid Phase Peptide Synthesis
- Application Summary: Fmoc-protected amino acids are widely used in solid phase peptide synthesis (SPPS), a method for the production of peptides and proteins . This method is particularly useful when unnatural modifications or site-specific tags are required .
- Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group . It is a temporary protecting group of the amino function, removed at each step of the synthesis .
- Results or Outcomes: Synthetic peptides produced through SPPS have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
4. Organic Chemical Synthesis
- Application Summary: Fmoc-protected amino acids, including Fmoc-L-3-Nitrophenylalanine, are used as intermediates in organic chemical synthesis .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized .
- Results or Outcomes: The outcomes of these syntheses are diverse, as they can lead to a wide range of organic compounds .
5. Formulation of Biocompatible Hydrogels
- Application Summary: Short and ultra-short peptides, including Fmoc-FF dipeptide, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . Due to its simplicity and capability to gel in physiological conditions, Fmoc-FF dipeptide is one of the most studied peptide hydrogelators .
- Methods of Application: The behavior of Fmoc-FF dipeptide is currently studied because the final material obtained is deeply dependent on the preparation method .
- Results or Outcomes: Different strategies adopted for the Fmoc-FF HG preparation have shown changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
6. Organic Chemical Synthesis
- Application Summary: Fmoc-protected amino acids, including Fmoc-L-3-Nitrophenylalanine, are used as intermediates in organic chemical synthesis .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized .
- Results or Outcomes: The outcomes of these syntheses are diverse, as they can lead to a wide range of organic compounds .
Safety And Hazards
When handling Fmoc-L-3-Nitrophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Research into therapeutic peptides, including Fmoc-modified peptides, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas of research, with over 80 peptide drugs approved worldwide . The future of Fmoc-L-3-Nitrophenylalanine and similar compounds lies in further exploration of their potential applications in biomedical science.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-3-Nitrophenylalanine | |
CAS RN |
206060-42-6 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206060-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














